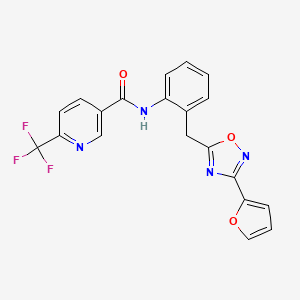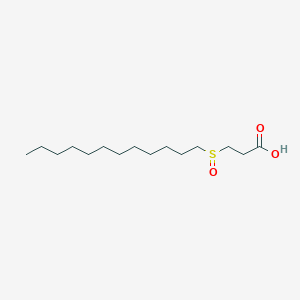![molecular formula C16H13N3OS B2648368 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-20-6](/img/structure/B2648368.png)
4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide is a complex organic compound . The molecule contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 secondary aromatic amide, 1 Thiophene, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 34 atoms; 13 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The molecule also contains a variety of different types of bonds and functional groups, including aromatic bonds, a secondary amide, a thiophene ring, and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One notable application is in the field of cancer therapy. The compound MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug. It blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, and has significant antitumor activity in vivo, highlighting its potential as an effective treatment for various cancers (Zhou et al., 2008).
Antibacterial Activity
Research has also demonstrated the antibacterial efficacy of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives. These compounds exhibit high activity against common bacterial strains such as Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus, suggesting their potential use in developing new antibacterial agents (Giri et al., 2017).
Synthesis of Novel Compounds
Another area of application is in the synthesis of novel chemical entities. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones, an important pharmacophore, were synthesized via a green approach through a catalytic four-component reaction. This method highlights a step-economical and environmentally friendly way to produce pharmacologically relevant compounds (Shi et al., 2018).
Potential Bioactive Compounds
Furthermore, research has focused on synthesizing and evaluating compounds for their anticancer activity. Spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-dione derivatives have been developed, with some showing promising anti-proliferative properties against cancer cell lines, indicating their potential as anticancer agents (Ismail et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-6-12(7-5-11)15(20)19-16-17-9-8-13(18-16)14-3-2-10-21-14/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTGLNWXLAYOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2648288.png)

![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)

![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)
![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)

![[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2648305.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)